molecular formula C24H50 B1196024 3-Methyltricosane CAS No. 13410-45-2

3-Methyltricosane

Cat. No. B1196024
CAS RN: 13410-45-2
M. Wt: 338.7 g/mol
InChI Key: WCAGWYVPTZQWEN-UHFFFAOYSA-N
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Description

3-Methyltricosane is a hydrocarbon with the chemical formula C₂₄H₅₀ . It belongs to the class of alkanes and is commonly known as tricosane, 3-methyl or docosane, 2-ethyl . This compound is characterized by its long carbon chain and a methyl group attached to the third carbon atom.

Scientific Research Applications

  • Contact Sex Pheromone Component in Emerald Ash Borer : 3-Methyltricosane has been identified as a significant component in the cuticular hydrocarbon profiles of the emerald ash borer, Agrilus planipennis. In behavioral studies, males showed increased copulatory attempts with female beetles coated with this compound, highlighting its role as a contact sex pheromone component (Lelito et al., 2009).

  • Contact Pheromone in Western Flower Thrips : Similar to the emerald ash borer, in the Western Flower Thrips, Frankliniella occidentalis, 7-methyltricosane (a similar compound) has been identified as a male-predominant cuticular hydrocarbon. This compound influences the behavior of both sexes and is used as a contact pheromone (Olaniran et al., 2013).

  • Persistence in Soil from Biosolids Application : Studies on the environmental persistence of Methyltriclosan, a related compound, after land application of biosolids, provide insights into the fate of such chemicals in agricultural settings. This research is crucial for understanding the environmental impact and degradation pathways of related compounds (Lozano et al., 2012).

  • Analysis of Biocides in Environmental Matrices : Analytical method development for determining biocides, including Methyltriclosan, in environmental samples such as wastewater, surface water, and sewage sludge, is essential for environmental monitoring and impact assessment (Włuka et al., 2016).

  • Rapid Analysis Method in Tobacco Research : In the field of tobacco research, this compound has been used as an internal standard in the development of rapid methods for analyzing aliphatic hydrocarbons in cured tobacco. This showcases its utility in analytical chemistry and quality control processes (Severson et al., 1981).

Biochemical Analysis

Biochemical Properties

3-Methyltricosane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in lipid metabolism. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidation of hydrocarbons. These interactions often result in the hydroxylation of this compound, leading to the formation of more polar metabolites that can be further processed by the cell . Additionally, this compound can interact with lipid-binding proteins, influencing the transport and distribution of lipids within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain insect species, this compound has been shown to act as a pheromone, influencing behavior and communication. In mammalian cells, it can affect cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in lipid signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, particularly in pathways related to lipid synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell membrane, initiating signaling cascades that result in changes in cellular activity. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions can lead to alterations in the levels of key metabolites and changes in gene expression patterns that regulate lipid homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other chemical modifications over extended periods . These changes can influence its biological activity and long-term effects on cellular function. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and changes in lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, influencing behavior and physiological processes. At higher doses, this compound can exhibit toxic effects, such as disruption of membrane integrity and inhibition of key metabolic enzymes . Studies in rodents have shown that high doses of this compound can lead to liver damage and alterations in lipid metabolism, highlighting the importance of dosage in determining its biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which are further processed by phase II enzymes such as glucuronosyltransferases . These metabolites can then be excreted from the cell or utilized in other metabolic processes. The presence of this compound can also influence metabolic flux, leading to changes in the levels of key metabolites involved in lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid-binding proteins and membrane transporters. These proteins facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can be influenced by its interactions with other lipids and proteins, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments such as the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific compartments . The presence of this compound in these compartments can influence its activity and function, particularly in relation to lipid metabolism and signaling .

properties

IUPAC Name

3-methyltricosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(3)5-2/h24H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGWYVPTZQWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316418
Record name 3-Methyltricosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13410-45-2
Record name 3-Methyltricosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13410-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyltricosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyltricosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-methyltricosane in tobacco research?

A1: this compound serves as an internal standard in the analysis of aliphatic hydrocarbons and neophytadiene in cured tobacco []. Its known concentration allows for accurate quantification of these compounds, providing insights into the chemical composition of tobacco.

Q2: How is this compound utilized in analytical chemistry for tobacco analysis?

A2: A modified method employing this compound as an internal standard allows for rapid analysis of long-chain alkanes and neophytadiene in cured tobacco []. The method involves a rapid extraction with methylene chloride using ultrasonic vibration, followed by separation on a silicic acid column. The final analysis utilizes a SE-54 wall-coated glass capillary column for precise quantification.

Q3: What is the advantage of using this compound in this specific analytical method?

A3: Using this compound significantly reduces analysis time compared to conventional Soxhlet extraction, offering a fivefold improvement []. Additionally, the method allows for better resolution of isomeric hydrocarbons through capillary gas chromatography, enabling a more detailed analysis of the tobacco sample.

Q4: Beyond tobacco, are there other applications or research areas where this compound plays a role?

A4: While the provided research primarily focuses on its use as an internal standard in tobacco analysis, this compound, as a long-chain hydrocarbon, is also found in other natural sources like plants []. Further research might explore its potential roles in plant physiology or other biological systems.

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